molecular formula C20H17N3O4 B10886843 5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate

5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate

Katalognummer: B10886843
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: AWVPFTMVEIOUQC-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbonyl hydrazono group and a methoxyphenyl naphthoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazono group and the esterification of the naphthoate moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and methanol. The reaction conditions often involve refluxing the reactants in an appropriate solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and continuous flow reactors to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl hydrazono group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxyphenyl naphthoate moiety may contribute to the compound’s overall stability and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE: shares similarities with other hydrazono and naphthoate derivatives.

    Naphthoic acid derivatives: Known for their diverse biological activities.

    Hydrazono compounds: Often used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

The uniqueness of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C20H17N3O4

Molekulargewicht

363.4 g/mol

IUPAC-Name

[5-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C20H17N3O4/c1-26-17-10-9-13(12-22-23-20(21)25)11-18(17)27-19(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3,(H3,21,23,25)/b22-12+

InChI-Schlüssel

AWVPFTMVEIOUQC-WSDLNYQXSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)N)OC(=O)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)N)OC(=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.